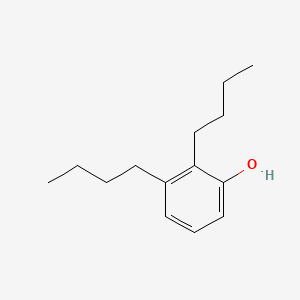
Dibutylphenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Dibutylphenol is prepared industrially via the Friedel–Crafts alkylation of phenol with isobutene, catalyzed by aluminium phenoxide. The reaction can be represented as follows:
C6H5OH+2CH2=C(CH3)2→((CH3)3C)2C6H3OH
In this way, approximately 2.5 million kilograms per year are produced . Another method involves the alkylation of phenol or 2-tert-butylphenol with isobutene .
Análisis De Reacciones Químicas
Dibutylphenol undergoes various types of chemical reactions, including:
Oxidation: this compound can be oxidized to form quinones.
Reduction: It can be reduced to form corresponding alcohols.
Substitution: It can undergo electrophilic aromatic substitution reactions due to the presence of the phenolic hydroxyl group.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminium hydride for reduction, and electrophiles like bromine for substitution reactions. Major products formed from these reactions include quinones, alcohols, and substituted phenols .
Aplicaciones Científicas De Investigación
Dibutylphenol has a wide range of scientific research applications:
Mecanismo De Acción
Dibutylphenol exerts its effects primarily through its antioxidant properties. It acts by donating hydrogen atoms to free radicals, thereby neutralizing them and preventing oxidative damage. This mechanism involves the stabilization of the phenoxy radical formed after hydrogen donation. The molecular targets and pathways involved include the inhibition of lipid peroxidation and the stabilization of free radicals .
Comparación Con Compuestos Similares
Dibutylphenol can be compared with other similar compounds, such as:
Butylated hydroxytoluene (BHT): Like this compound, BHT is also used as an antioxidant in various products.
2,4-Dimethyl-6-tert-butylphenol: This compound is similar in structure but has different applications and properties.
This compound is unique due to its high effectiveness as an antioxidant and its wide range of applications in different fields.
Propiedades
Número CAS |
138151-64-1 |
|---|---|
Fórmula molecular |
C14H22O |
Peso molecular |
206.32 g/mol |
Nombre IUPAC |
2,3-dibutylphenol |
InChI |
InChI=1S/C14H22O/c1-3-5-8-12-9-7-11-14(15)13(12)10-6-4-2/h7,9,11,15H,3-6,8,10H2,1-2H3 |
Clave InChI |
NSENZNPLAVRFMJ-UHFFFAOYSA-N |
SMILES canónico |
CCCCC1=C(C(=CC=C1)O)CCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[(5-Fluoro-2-methylphenyl)methyl]piperidine--hydrogen chloride (1/1)](/img/structure/B13759786.png)
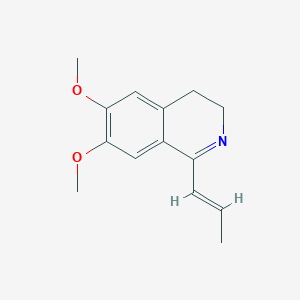
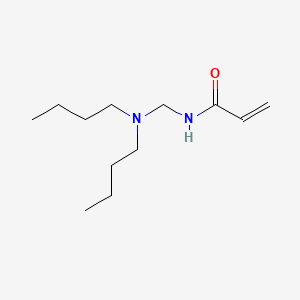
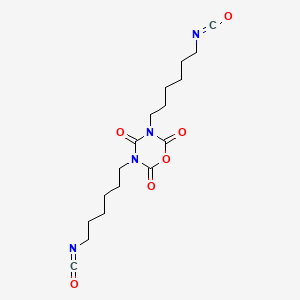

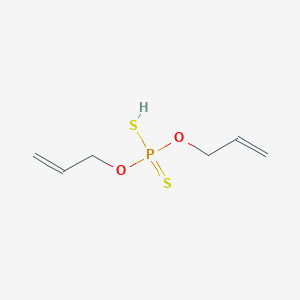
![1-(4-Chlorobenzo[d]thiazol-2-yl)-3-(5-bromopyridin-2-yl)urea](/img/structure/B13759820.png)
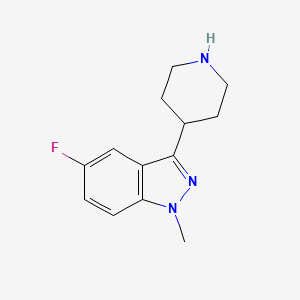
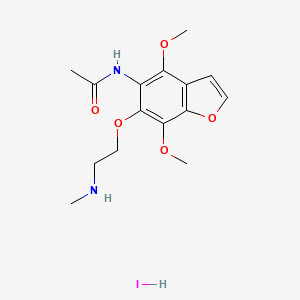
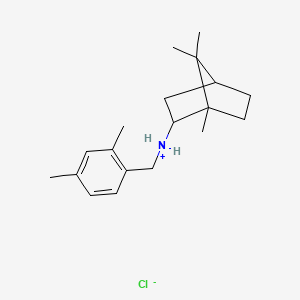
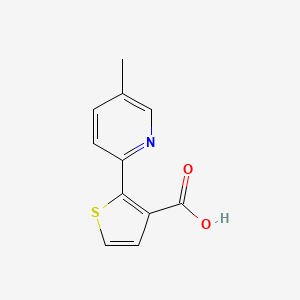
![N-[(4-diethylaminophenyl)methyl]-2-methyl-quinolin-4-amine](/img/structure/B13759858.png)

